Methyl N-(3-chlorophenyl)carbamate
Description
Significance of Carbamate (B1207046) Functionality in Organic Chemistry Research
The carbamate moiety is a versatile functional group with significant implications in organic synthesis. acs.orgnih.gov It can be viewed as a hybrid of an ester and an amide, inheriting stability and reactivity characteristics from both. acs.org This unique nature allows carbamates to serve as effective protecting groups for amines, a crucial strategy in multi-step syntheses, particularly in peptide chemistry. masterorganicchemistry.com The stability of the carbamate group under various reaction conditions, coupled with its susceptibility to selective removal, makes it an invaluable tool for chemists. fiveable.memasterorganicchemistry.com Furthermore, the electronic properties of the carbamate can influence the reactivity of adjacent functional groups, enabling a high degree of control in complex chemical transformations. fiveable.me The ability of the carbamate functionality to participate in hydrogen bonding also plays a critical role in modulating intermolecular and intramolecular interactions, which is a key consideration in drug design and materials science. acs.orgnih.gov
Overview of Aryl Carbamates in Chemical Synthesis and Transformation Studies
Aryl carbamates, which feature a carbamate group attached to an aromatic ring, are a particularly important subclass of carbamates. They serve as versatile intermediates in a wide range of chemical transformations. One notable application is in directed ortho-metalation reactions, where the carbamate group directs the deprotonation of the aromatic ring at the adjacent position, allowing for the introduction of various substituents. nih.govacs.org This strategy is a powerful tool for the synthesis of highly substituted aromatic compounds.
Aryl carbamates also participate in rearrangement reactions, such as the Snieckus-Fries rearrangement, which involves the migration of the carbamoyl (B1232498) group to the ortho position of the aromatic ring to form an ortho-acylated phenol (B47542). nih.govacs.org Furthermore, recent research has demonstrated the utility of aryl carbamates in nickel-catalyzed cross-coupling reactions, including amination and decarboxylative amination, providing novel pathways for the formation of carbon-nitrogen bonds. rsc.orgacs.org These transformations highlight the broad synthetic utility of aryl carbamates in accessing diverse molecular architectures.
Historical Development of Research on Substituted Phenyl Carbamates
The study of substituted phenyl carbamates has a rich history, initially driven by their biological activity. The first carbamate insecticide, carbaryl, was introduced in 1956. mhmedical.com This spurred extensive research into the synthesis and properties of a wide array of substituted phenyl carbamates for agricultural applications. researchgate.netinchem.org Isopropyl N-(3-chlorophenyl)carbamate (chlorpropham), a closely related compound to the subject of this article, was introduced as a selective herbicide in 1951. researchgate.net
Early synthetic methods for N-substituted carbamates often involved the reaction of isocyanates with alcohols or phenols. researchgate.netunion.edu Over the years, more sophisticated and milder methods have been developed, including the use of phosgene (B1210022) derivatives, Hofmann rearrangements of amides, and catalytic methods employing reagents like dimethyl carbonate. researchgate.netorganic-chemistry.orggoogle.com The development of these synthetic routes has been paralleled by detailed investigations into their reaction mechanisms and applications in various fields. For instance, research has explored the use of substituted phenyl carbamates as cholinesterase inhibitors and their potential in medicinal chemistry. researchgate.nett3db.ca The ongoing exploration of their reactivity continues to yield new synthetic methodologies and applications. nih.govacs.org
Chemical and Physical Properties of Methyl N-(3-chlorophenyl)carbamate
This compound is a white crystalline solid. union.edu Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈ClNO₂ | ontosight.aistenutz.eu |
| Molecular Weight | 185.61 g/mol | stenutz.eu |
| Melting Point | 80-81.5 °C | prepchem.com |
| LogP (Octanol/Water) | 2.58 | stenutz.eu |
| Solubility | Soluble in hot water, ethanol, and diethyl ether. Slightly soluble in isopropyl alcohol. | union.edu |
Synthesis of this compound
A common laboratory synthesis of this compound involves the reaction of 3-chloroaniline (B41212) with methyl chloroformate in the presence of a base, such as pyridine (B92270). prepchem.com The reaction is typically carried out in a solvent like chloroform (B151607), with cooling to control the exothermic reaction. The product can then be isolated and purified by recrystallization. prepchem.com
Another synthetic approach involves the reaction of 3-chlorophenyl isocyanate with methanol (B129727). The isocyanate can be generated in situ from the corresponding amine.
Spectroscopic Data of this compound
The structure of this compound can be confirmed using various spectroscopic techniques.
Infrared (IR) Spectroscopy: Aryl carbamates typically show a characteristic C=O stretching vibration in the range of 1720–1734 cm⁻¹. nih.govacs.org The N-H stretch would also be observable.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy would show distinct signals for the aromatic protons, the N-H proton, and the methyl protons of the carbamate group.
¹³C NMR spectroscopy would reveal signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, as well as characteristic fragmentation patterns.
Structure
3D Structure
Properties
IUPAC Name |
methyl N-(3-chlorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)10-7-4-2-3-6(9)5-7/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPMCAVKHUPSMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175842 | |
| Record name | Methyl N-(3-chlorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2150-88-1 | |
| Record name | Methyl N-(3-chlorophenyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl N-(3-chlorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl N-(3-chlorophenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Mechanistic Investigations of Methyl N 3 Chlorophenyl Carbamate
Established Synthetic Pathways for Carbamate (B1207046) Derivatives
The formation of the carbamate linkage is a cornerstone of organic synthesis, with several reliable methods having been developed and refined over the years. These methods are broadly applicable to a wide range of substrates, including the precursors for Methyl N-(3-chlorophenyl)carbamate.
The reaction between an isocyanate and an alcohol is one of the most fundamental and widely utilized methods for preparing carbamates. rsc.orgchegg.com The synthesis of this compound via this route would involve the reaction of 3-chlorophenyl isocyanate with methanol (B129727).
The mechanism proceeds via the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the isocyanate group. This initial addition forms a transient, unstable intermediate which rapidly undergoes a proton transfer from the alcohol's hydroxyl group to the nitrogen atom of the isocyanate. This concerted or stepwise process results in the stable carbamate product. The reaction is generally efficient and can often be performed at room temperature without the need for a catalyst. However, catalysts like tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane or DABCO) and organotin compounds can be employed to accelerate the reaction, especially with less reactive alcohols or isocyanates. rsc.org The rate constant of carbamate formation (k1) is typically larger than those of subsequent reactions like allophanate (B1242929) formation (k2), particularly when using catalysts like tin carboxylates or common tertiary amines. rsc.org
Carbamoylation refers to the introduction of a carbamoyl (B1232498) group into a molecule. Beyond the isocyanate-alcohol reaction, several other strategies exist for the synthesis of carbamates.
Transcarbamoylation : This method involves the transfer of a carbamoyl group from a donor molecule, such as another carbamate, to an alcohol. For instance, methyl carbamate can serve as an economical carbamoyl donor in tin-catalyzed transcarbamoylation reactions with various primary and secondary alcohols, proceeding smoothly in toluene (B28343) at elevated temperatures. organic-chemistry.org
Carbamoyl Chlorides : N-substituted carbamoyl chlorides can be reacted with alcohols or phenols to yield carbamates. To avoid handling these often sensitive reactants directly, they can be generated in situ followed by reaction with the nucleophile in a one-pot procedure. organic-chemistry.org This provides an efficient route to O-aryl carbamates.
Carbon Dioxide Utilization : Milder, metal-free methods have been developed that utilize carbon dioxide (CO₂) as a C1 source. In one such method, an arylamine (like 3-chloroaniline) reacts with CO₂ in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form a carbamic acid intermediate. This intermediate is then dehydrated to generate the corresponding isocyanate, which is subsequently trapped by an alcohol to form the carbamate. organic-chemistry.org
Historically, phosgene (B1210022) (COCl₂) was a primary reagent for carbamate synthesis. The typical route involves reacting an amine, such as 3-chloroaniline (B41212), with phosgene to produce the corresponding isocyanate (3-chlorophenyl isocyanate) or a carbamoyl chloride, which is then reacted with an alcohol (methanol). google.comgoogle.com
Due to the extreme toxicity of phosgene gas, safer alternatives known as phosgene surrogates have been developed. These include diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate). researchgate.net Triphosgene, a stable crystalline solid, can be decomposed quantitatively into three equivalents of phosgene by a chloride ion catalyst. researchgate.net The reaction of triphosgene with methanol initially produces a mixture of methyl chloroformate and methyl 1,1,1-trichloromethyl carbonate. researchgate.net These surrogates allow for the generation of phosgene in situ, minimizing the risks associated with handling the toxic gas directly while still accessing the same reactive intermediates for carbamate synthesis. google.com
Modern synthetic chemistry has introduced powerful metal-catalyzed methods for constructing chemical bonds, including the carbamate linkage. Palladium-catalyzed cross-coupling reactions offer an efficient means to synthesize aryl carbamates directly from aryl chlorides or triflates. organic-chemistry.org
In this approach, an aryl halide like 1,3-dichlorobenzene (B1664543) could be coupled with sodium cyanate (B1221674) in the presence of methanol. The palladium catalyst facilitates the C-N bond formation, incorporating the cyanate which is then attacked by the alcohol to form the desired carbamate product. This methodology is notable for its directness and functional group tolerance, providing access to a wide array of carbamates from readily available starting materials. organic-chemistry.org
Novel and Advanced Synthetic Route Development for this compound Analogs
Research continues to focus on developing more efficient, sustainable, and versatile methods for carbamate synthesis, often focusing on the use of inexpensive and less toxic catalysts.
A notable advancement is the use of zinc chloride (ZnCl₂) as an effective Lewis acid catalyst for the synthesis of carbamates from carbamoyl chlorides and alcohols. nih.govresearchgate.netnih.gov Zinc(II) chloride is an attractive catalyst due to its low cost, ease of handling, and moderate toxicity. sbq.org.br This protocol has been successfully applied to the synthesis of various carbamates, including analogs relevant to this compound, with yields ranging from 49–87%. nih.govresearchgate.net
The proposed mechanism involves the activation of the carbamoyl chloride by the Lewis acidic zinc chloride. nih.gov This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent elimination of HCl, facilitated by a base or through the reaction medium, yields the final carbamate product.
Research has systematically studied the effect of catalyst loading on reaction efficiency. As shown in the table below, increasing the equivalence of zinc chloride generally leads to a significant improvement in the yield of the carbamate product at room temperature. nih.gov
| Entry | Catalyst Equivalence (ZnCl₂) | Yield (%) |
| 1 | 0.1 | 30 |
| 2 | 0.25 | 41 |
| 3 | 0.5 | 81 |
| 4 | 0.75 | 85 |
| 5 | 1.0 | 86 |
Table 1: Effect of Zinc Chloride catalyst loading on carbamate yield. Data sourced from a systematic study on carbamate synthesis. nih.gov
This zinc chloride-catalyzed protocol has been shown to be scalable, demonstrating its utility in the gram-scale synthesis of pharmacologically relevant molecules. nih.govacs.org For instance, the synthesis of 4-(3-chlorophenyl)butyl ethyl(methyl)carbamate, an analog of the target compound, was achieved in 71% yield using this method. nih.govresearchgate.net
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) represent an efficient strategy for the synthesis of carbamates, including aryl carbamates like this compound. These reactions combine three or more starting materials in a single reaction vessel to form a final product that incorporates substantial portions of all reactants. This approach offers significant advantages by reducing the number of synthetic steps, minimizing waste, and avoiding the isolation of potentially sensitive intermediates. nih.govnumberanalytics.com
A versatile one-pot procedure for synthesizing O-aryl carbamates involves the in situ formation of an N-substituted carbamoyl chloride from an amine and a phosgene equivalent, which then reacts with a phenol (B47542). nih.gov For a compound like this compound, this would theoretically involve the reaction of 3-chloroaniline, a methylating agent source, and a carbonyl source. Another prominent MCR is the Mannich reaction, which can be adapted for carbamate synthesis. acs.org For instance, a three-component reaction of an aldehyde, a ketone, and a carbamate, catalyzed by a Lewis acid like hafnium triflate (Hf(OTf)₄), can produce β-carbamate ketones. acs.org The mechanism is believed to involve the initial condensation of the aldehyde and the carbamate to form an N-acyliminium ion, which is then attacked by the enol or enolate form of the ketone. acs.org
The Groebke-Blackburn-Bienaymè (GBB) reaction is another powerful MCR that can be utilized to synthesize complex heterocyclic structures containing a carbamate moiety. This reaction typically involves an amidine, an aldehyde, and an isocyanide. researchgate.net While not a direct route to a simple aryl carbamate, it demonstrates the utility of MCRs in building molecular complexity in a single step under mild conditions, often using a catalyst like scandium triflate (Sc(OTf)₃). researchgate.net
A general one-pot, three-step process has been developed for creating alkyl and aryl alkylcarbamates from S-methyl N-alkylthiocarbamates without isolating the intermediate N-alkylcarbamoyl chlorides or alkyl isocyanates, achieving high yields. thieme-connect.com
Green Chemistry Approaches in Carbamate Synthesis
In recent years, green chemistry principles have been increasingly applied to carbamate synthesis to address environmental concerns. rsc.org A primary focus has been the replacement of hazardous reagents like phosgene and its derivatives.
One of the most significant green alternatives is the use of dimethyl carbonate (DMC) as a non-toxic methoxycarbonylating agent. nih.gov DMC can react with amines, such as 3-chloroaniline, to form carbamates. These reactions are often catalyzed by a variety of catalysts, including Lewis acids, bases, or mesoporous silica (B1680970) materials like Al-MCM-41, which has shown high catalytic activity at temperatures between 363-383 K. nih.gov The use of ionic liquids as both solvent and catalyst in conjunction with DMC has also been explored to yield alkyl carbamates with good yields at elevated temperatures (e.g., 170°C). nih.gov
Another key green approach involves the utilization of carbon dioxide (CO₂) as an abundant, non-toxic, and inexpensive C1 source. acs.org Carbamates can be synthesized directly from CO₂, an amine, and an alcohol. acs.org Basic catalysts, particularly alkali-metal compounds like cesium carbonate (Cs₂CO₃), have proven effective in promoting this transformation under mild conditions (e.g., 2.5 MPa CO₂) and without the need for dehydrating agents. acs.org A three-component coupling of an amine, CO₂, and an alkyl halide in the presence of Cs₂CO₃ and a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI) in an anhydrous solvent provides an efficient route to N-alkyl carbamates. carewellpharma.in
Solvent-free synthesis methods further enhance the green credentials of carbamate production by minimizing waste. nih.gov Mechanochemical grinding, for example, offers a neat and efficient procedure for the synthesis of N-substituted amines, a related transformation. nih.gov Additionally, palladium-catalyzed oxidative carbonylation of amines in the presence of an ionic liquid offers a highly effective route, significantly improving turnover frequency compared to solvent-free conditions. nih.gov
Optimization of Reaction Conditions and Yield Enhancement Strategies
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of catalyst, solvent, base, temperature, and reactant stoichiometry.
Catalyst selection plays a pivotal role. In zinc chloride-catalyzed synthesis of carbamates from carbamoyl chlorides and alcohols, the catalyst loading was systematically optimized. rsc.org As shown in the table below, increasing the equivalence of ZnCl₂ from 0.1 to 0.5 resulted in a significant yield enhancement, with no considerable improvement at higher loadings. rsc.org
| Entry | Catalyst Equivalence | Yield (%) |
|---|---|---|
| 1 | 0.1 | 30 |
| 2 | 0.25 | 41 |
| 3 | 0.5 | 81 |
| 4 | 0.75 | 85 |
| 5 | 1.0 | 86 |
For palladium-catalyzed cross-coupling reactions, such as intermolecular amidation to form N-phenylcarbamate derivatives, the choice of the palladium pre-catalyst and ligand is critical. Studies have shown that second-generation Buchwald catalysts like Xphos Pd G2 can be highly effective. acs.org Optimization of the catalyst, base, and solvent revealed that the combination of Xphos Pd G2, cesium carbonate (Cs₂CO₃) as the base, and 1,4-dioxane (B91453) as the solvent provided the best results compared to other catalyst systems. acs.org
Temperature is another critical factor. In some protocols, such as the one-pot synthesis of O-aryl carbamates, elevated temperatures (e.g., 110 °C) have been shown to improve yields and shorten reaction times. nih.gov Conversely, traditional methods involving the reaction of an aniline (B41778) with methyl chloroformate may require cooling to control the exothermic reaction, followed by stirring at ambient temperature for an extended period to ensure completion. nih.gov
The choice of base and solvent is also interdependent. In the synthesis of methyl (3-chloro-4-methylphenyl)carbamate, pyridine (B92270) was used as a base in a chloroform (B151607) solvent. nih.gov In other systems, inorganic bases like Cs₂CO₃ are preferred. acs.org The optimization of the amine-to-alcohol ratio in CO₂-based syntheses has also been shown to be important, with a larger excess of alcohol generally promoting higher conversion and selectivity towards the carbamate product. acs.org
| Parameter | Variable | Observation/Outcome | Reference |
|---|---|---|---|
| Catalyst | Type (e.g., Xphos Pd G2 vs. Ph₃PPdCl) | Xphos Pd G2 showed higher efficiency and reaction rate. | acs.org |
| Catalyst | Loading (e.g., 0.1 to 1.0 equiv. ZnCl₂) | Yield increased significantly up to 0.5 equiv., then plateaued. | rsc.org |
| Base | Cs₂CO₃, Pyridine | Choice depends on the specific reaction system; Cs₂CO₃ is effective in Pd-catalyzed couplings. | acs.orgnih.gov |
| Solvent | 1,4-Dioxane, Chloroform, Toluene | 1,4-Dioxane found to be optimal for specific Pd-catalyzed reactions. | acs.org |
| Temperature | Ambient to 110 °C | Higher temperatures can increase yield and reduce reaction time in some syntheses. | nih.gov |
| Reactant Ratio | Amine:Alcohol (in CO₂ synthesis) | A larger excess of alcohol favors carbamate formation. | acs.org |
Stereochemical Control in the Synthesis of Chiral Carbamate Analogs
Achieving stereochemical control in the synthesis of chiral molecules is a central theme in modern organic chemistry. For carbamate analogs, this involves creating stereogenic centers or axes with high levels of enantioselectivity or diastereoselectivity. This is typically accomplished through asymmetric catalysis or the use of chiral auxiliaries.
One advanced strategy involves the catalytic asymmetric conversion of CO₂ into chiral compounds. rsc.org For example, a copper-catalyzed asymmetric ring-opening of cyclic diaryliodoniums with CO₂ and amines provides direct access to axially chiral carbamates with high yields and excellent enantioselectivities. rsc.org This method allows for the construction of biaryl atropisomers, a type of axial chirality.
Organocatalysis offers another powerful approach. A bifunctional organocatalyst, which possesses both a Brønsted acid and a Brønsted base site, can facilitate the enantioselective synthesis of cyclic carbamates. nih.govnih.gov In this process, the catalyst captures CO₂ with an unsaturated amine to form a carbamic acid intermediate, which is then activated for enantioselective cyclization. nih.govnih.gov Similarly, cooperative catalysis between a neutral copper salt (TpCu) and a chiral spiro phosphoric acid (SPA) has been developed for highly enantioselective N–H bond insertion reactions between carbamates and α-alkyl-α-diazoacetates, yielding optically active α-amino esters. acs.org
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org Evans-type oxazolidinone auxiliaries are a well-known example. nih.gov In the context of carbamates, a chiral auxiliary can be attached to the starting material to direct subsequent reactions. For instance, the deprotonation of O-alkenyl carbamates derived from a chiral oxazolidine, followed by a 1,2-carbamoyl rearrangement, can furnish α-hydroxy amides with high diastereoselectivity. nih.gov The stereochemistry is directed by the chiral auxiliary covalently attached to the carbamate. nih.gov The use of a chiral ligand, such as (-)-sparteine, in conjunction with an organolithium base can also achieve stereoselective deprotonation of prochiral carbamates. thieme-connect.com
Spectroscopic Characterization and Structural Elucidation Studies of Methyl N 3 Chlorophenyl Carbamate
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and vibrational modes of a molecule. These methods provide a molecular fingerprint, allowing for detailed structural analysis.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For Methyl N-(3-chlorophenyl)carbamate, the key functional groups are the N-H bond, the carbonyl group (C=O) of the carbamate (B1207046), the C-O bonds, the aromatic ring, and the C-Cl bond.
The N-H stretching vibration is typically observed as a sharp to moderately broad band in the region of 3200-3400 cm⁻¹. In solid-state spectra, hydrogen bonding can influence the position and shape of this peak. The most intense and characteristic absorption for a carbamate is the carbonyl (C=O) stretching vibration, which is expected in the range of 1680-1740 cm⁻¹. Its exact position can be affected by the electronic effects of the substituents and hydrogen bonding.
The C-N stretching vibration of the carbamate group typically appears in the 1200-1350 cm⁻¹ region rsc.org. The C-O stretching vibrations, corresponding to the C-O-C and N-C-O linkages, are expected to produce strong bands between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring usually appear as a series of bands in the 1450-1600 cm⁻¹ range. Out-of-plane C-H bending vibrations for the 1,3-disubstituted benzene ring provide strong absorptions in the 650-900 cm⁻¹ region, which are diagnostic of the substitution pattern. The C-Cl stretching vibration is typically found in the fingerprint region, generally between 600 and 800 cm⁻¹.
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amide (N-H) | 3200 - 3400 |
| C-H Stretch | Aromatic (Ar-H) | 3000 - 3100 |
| C-H Stretch | Methyl (-CH₃) | 2850 - 3000 |
| C=O Stretch (Amide I) | Carbonyl (C=O) | 1680 - 1740 msu.edu |
| N-H Bend (Amide II) | Amide (N-H) | 1510 - 1550 |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
| C-N Stretch | Carbamate (C-N) | 1200 - 1350 rsc.org |
| C-O Stretch | Carbamate (C-O) | 1000 - 1300 |
| C-H Bend (out-of-plane) | Aromatic Ring | 650 - 900 |
Note: The values are based on typical ranges for the respective functional groups.
FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic laser light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.
In the FT-Raman spectrum of this compound, the aromatic C=C ring stretching vibrations are expected to produce strong and sharp bands in the 1580-1620 cm⁻¹ region. The symmetric stretching of the benzene ring, often referred to as the ring breathing mode, gives a characteristic sharp band, typically around 1000 cm⁻¹. The C-Cl stretching vibration also gives a strong signal in Raman spectra. In contrast, the polar C=O and N-H groups of the carbamate moiety, which are strong in the IR spectrum, are generally expected to show weaker intensity in the Raman spectrum. The C-H stretching modes of the aromatic ring and the methyl group will appear in the 2800-3100 cm⁻¹ region uomustansiriyah.edu.iq.
Table 2: Predicted FT-Raman Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| C-H Stretch | Aromatic (Ar-H) | 3000 - 3100 |
| C-H Stretch | Methyl (-CH₃) | 2850 - 3000 |
| C=C Stretch | Aromatic Ring | 1580 - 1620 |
| C=O Stretch | Carbonyl (C=O) | 1680 - 1740 (Weak) |
| Ring Breathing | Aromatic Ring | ~1000 |
Note: The values are based on typical ranges for the respective functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds by providing information about the chemical environment, connectivity, and number of different types of protons and carbons.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl protons, the amide proton, and the aromatic protons.
Methyl Protons (-OCH₃): The three protons of the methyl group are chemically equivalent and are expected to appear as a sharp singlet. Being attached to an oxygen atom, this signal will be downfield, likely in the range of 3.7-3.9 ppm. For simple methyl carbamate, the signal appears around 3.66 ppm chemicalbook.com.
Amide Proton (-NH-): The amide proton will appear as a singlet, which may be broadened due to quadrupole effects of the adjacent nitrogen and potential chemical exchange. Its chemical shift is highly dependent on solvent and concentration, but is typically found in a broad range from 6.5 to 9.5 ppm.
Aromatic Protons (Ar-H): The 3-chlorophenyl group has four aromatic protons in different chemical environments. Their signals are expected in the aromatic region, typically between 6.8 and 7.8 ppm. The proton at the C2 position (between the -NH and -Cl substituents) is expected to be a singlet or a narrow triplet. The proton at C6 (para to the chlorine) will likely be a triplet. The proton at C4 (ortho to the chlorine) will be a doublet of doublets or a multiplet, and the proton at C5 (meta to the chlorine) will also appear as a triplet or doublet of doublets. The exact shifts are influenced by the electron-withdrawing nature of the chlorine atom and the carbamate group. Based on data for 3-chloroaniline (B41212), the aromatic protons appear between 6.4 and 7.1 ppm chemicalbook.com. The addition of the carbamate group would be expected to shift these signals further downfield.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Multiplicity | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| -OCH₃ | Singlet | 3.7 - 3.9 |
| -NH- | Singlet (broad) | 6.5 - 9.5 |
| Ar-H (C2) | Singlet / Triplet | 7.2 - 7.8 |
Note: The values are predicted based on substituent effects and data from related compounds.
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, eight distinct signals are expected.
Methyl Carbon (-OCH₃): This carbon will appear in the upfield region, typically around 50-55 ppm libretexts.org.
Carbonyl Carbon (-C=O): The carbamate carbonyl carbon is deshielded and will appear significantly downfield, generally in the range of 150-160 ppm.
Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons. The carbon atom bonded to the nitrogen (C1) will be shifted downfield. The carbon bonded to the chlorine (C3) will also have a characteristic shift. The remaining four carbons (C2, C4, C5, C6) will appear in the typical aromatic region of 110-140 ppm. Based on data for 3-chloroaniline, the aromatic carbons resonate at approximately 147.5, 134.6, 130.2, 118.1, 114.7, and 113.1 ppm chegg.com. The carbamate substituent will alter these values, particularly for C1.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| -OCH₃ | 50 - 55 |
| Ar-C (C2, C4, C5, C6) | 115 - 135 |
| Ar-C (C3-Cl) | 133 - 137 |
| Ar-C (C1-N) | 138 - 142 |
Note: The values are predicted based on substituent effects and data from related compounds. libretexts.orgchegg.com
While this compound is an achiral molecule, precluding stereochemical analysis, advanced 2D NMR techniques are invaluable for unambiguous structural confirmation by establishing connectivity between atoms.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent aromatic protons, helping to assign the complex multiplet patterns in the aromatic region of the ¹H NMR spectrum. It would confirm the connectivity between the protons on the C4, C5, and C6 positions of the phenyl ring.
Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal and confirm the assignment of the -OCH₃ proton to the methyl carbon.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is crucial for piecing together the molecular fragments. Key expected correlations for this compound would include:
A correlation from the methyl protons (-OCH₃) to the carbonyl carbon (C=O).
Correlations from the amide proton (-NH-) to the carbonyl carbon and to the aromatic carbons C1 and C2.
Correlations from the aromatic protons to adjacent and geminal carbons within the ring, further confirming their assignments.
Together, these advanced techniques provide a comprehensive and unambiguous confirmation of the molecular structure of this compound as determined by 1D NMR and vibrational spectroscopy.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing thermally labile molecules like carbamates. This method typically imparts minimal energy to the analyte, which helps in preserving the molecular ion. scispec.co.th For this compound (molecular formula C₈H₈ClNO₂), ESI-MS is expected to primarily generate the protonated molecule, [M+H]⁺. Given the compound's monoisotopic mass of approximately 185.02 Da, the protonated species would be detected at an m/z value of around 186.03.
While single-stage ESI-MS produces little fragmentation, tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), can be employed to induce and analyze fragment ions, providing deeper structural insights. For carbamate anions, studies have identified characteristic fragmentation pathways, including the neutral loss of carbon dioxide (CO₂, 44 Da) and the formation of diagnostic fragment ions such as cyanate (B1221674) (NCO⁻, m/z 42) and cyanide (CN⁻, m/z 26). nih.gov The fragmentation of the protonated molecule likely involves cleavages adjacent to the carbonyl and amine groups.
Interactive Table: Predicted ESI-MS Ions and Fragments of this compound
| Ion/Fragment Description | Predicted m/z | Ionization Mode | Notes |
| Protonated Molecule [M+H]⁺ | ~186.03 | Positive | Primary ion observed in ESI-MS. |
| Sodium Adduct [M+Na]⁺ | ~208.01 | Positive | Commonly observed adduct in ESI. |
| [M-CO₂]⁻ (Decarboxylation) | ~141.04 | Negative | Diagnostic loss for carbamates. nih.gov |
| Cyanate [NCO]⁻ | 42.00 | Negative | Common fragment for carbamates. nih.gov |
| 3-chloroaniline fragment | ~127.02 | Positive/Negative | Resulting from cleavage of the carbamate bond. |
Chemical derivatization is a strategy employed to modify an analyte to improve its analytical properties. For carbamates, this is often done to enhance volatility for gas chromatography-mass spectrometry (GC-MS) or to increase ionization efficiency and sensitivity for liquid chromatography-mass spectrometry (LC-MS). scispec.co.thnih.gov
Common derivatization techniques for carbamates include:
Alkylation: Flash methylation in the GC injection port can make the carbamates more volatile and less prone to thermal degradation. scispec.co.th
Acylation: Using reagents like heptafluorobutyric anhydride (HFBA) introduces a fluorinated tag. researchgate.net This not only improves volatility but also significantly enhances detection sensitivity, especially when using GC with an electron capture detector (ECD) or MS.
Silylation: Reagents such as trimethylchlorosilane can be used to replace active hydrogens, thereby increasing the thermal stability of the molecule for GC-MS analysis. researchgate.net
Xanthydrol Derivatization: Reaction with 9-xanthydrol has been established as a sensitive method for the simultaneous determination of various carbamate pesticides in water samples by GC-MS. nih.gov
These strategies can improve chromatographic separation, control fragmentation patterns, and lead to lower limits of detection. spectroscopyonline.com
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the available search results, extensive data from closely related analogues, such as Methyl N-(4-chlorophenyl)carbamate and Methyl N-(2-bromo-4-chlorophenyl)carbamate, offer significant insights into its expected solid-state characteristics.
The crystal packing of N-phenylcarbamates is typically dominated by intermolecular hydrogen bonds. nih.gov In these structures, the amide proton (N–H) serves as a hydrogen-bond donor, while the carbonyl oxygen (C=O) acts as an acceptor. This interaction, designated as N–H⋯O, is a robust and recurring motif that links molecules together.
Interactive Table: Hydrogen-Bond Geometry in Methyl N-(4-chlorophenyl)carbamate nih.gov
| D–H⋯A | D–H (Å) | H⋯A (Å) | D⋯A (Å) | D–H⋯A (°) |
| N1–H1A⋯O2 | 0.86 | 2.22 | 3.069 (2) | 168 |
D = Donor atom (N); H = Hydrogen atom; A = Acceptor atom (O).
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that arise from rotation about single bonds. chemistrysteps.com In the crystalline state, molecules adopt a specific, low-energy conformation that is influenced by both intramolecular forces (like steric hindrance) and intermolecular packing forces.
For N-aryl carbamates, a key conformational feature is the dihedral angle between the plane of the aromatic ring and the plane of the carbamate group (–NH–C(=O)–O–). The molecule is generally not planar. For instance, in the related structure of Methyl N-(4-chlorophenyl)carbamate, the dihedral angle between the chlorobenzene ring and the carbamate side chain is 8.79 (11)°. nih.gov In another analogue, Methyl N-(2-bromo-4-chlorophenyl)carbamate, this angle is reported to be 32.73 (7)°. researchgate.netiucr.org This twist is a compromise to minimize steric repulsion while allowing for some electronic conjugation between the nitrogen lone pair and the aromatic ring. The specific conformation adopted in the solid state is critical for understanding how the molecule interacts with its neighbors in the crystal lattice. nih.gov
Interactive Table: Crystallographic Data for the Analogue Methyl N-(4-chlorophenyl)carbamate nih.gov
| Parameter | Value |
| Chemical Formula | C₈H₈ClNO₂ |
| Molecular Weight | 185.60 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.126 (2) |
| b (Å) | 9.833 (2) |
| c (Å) | 8.0076 (16) |
| β (°) | 99.34 (3) |
| Volume (ų) | 864.5 (3) |
| Z | 4 |
Computational Chemistry and Theoretical Investigations of Methyl N 3 Chlorophenyl Carbamate
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a widely used tool for predicting molecular properties because of its favorable balance between accuracy and computational cost. nih.gov DFT methods, such as the popular B3LYP functional, are frequently used to optimize the geometry of organic molecules and to calculate their electronic properties. researchgate.netphyschemres.org
The first step in a computational study is typically geometry optimization, where the algorithm seeks the lowest energy arrangement of the atoms in the molecule, known as the equilibrium geometry. This process determines key structural parameters like bond lengths, bond angles, and dihedral angles.
Conformational analysis is a crucial part of this process, involving the study of different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. For carbamate (B1207046) molecules, which possess rotatable bonds, different conformations can exist. guidechem.com Non-bonded energy calculations can reveal that folded conformations may be energetically favorable. epa.govrug.nl For Methyl N-(3-chlorophenyl)carbamate, theoretical calculations would identify the most stable conformer by comparing the relative energies of various possible structures, providing insight into the molecule's preferred three-dimensional shape.
Table 1: Key Geometric Parameters Determined by DFT Optimization
| Parameter | Description |
|---|---|
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. |
| Bond Angles (°) | The angle formed between three connected atoms. |
Following geometry optimization, DFT calculations can be used to compute the vibrational frequencies of the molecule. These theoretical frequencies and their corresponding intensities can be correlated with the peaks observed in an experimental infrared (IR) spectrum. This analysis helps in the assignment of specific vibrational modes, such as stretching, bending, and torsional motions of different functional groups within this compound. The comparison between the computed and experimental spectra serves as a validation of the accuracy of the chosen theoretical model. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org
The HOMO and LUMO are the key orbitals involved in chemical reactions.
HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It acts as an electron donor, and its energy (EHOMO) is related to the molecule's ionization potential and nucleophilicity. youtube.comtaylorandfrancis.com A higher EHOMO value indicates a greater tendency to donate electrons.
LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital that is empty of electrons. It acts as an electron acceptor, and its energy (ELUMO) is related to the electron affinity and electrophilicity of the molecule. youtube.comtaylorandfrancis.com A lower ELUMO value suggests a greater ability to accept electrons.
For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenyl ring, while the LUMO may be distributed across the carbamate group and the aromatic ring. The energies of these orbitals are crucial for understanding the molecule's electronic and optical properties. nih.gov
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO). This gap is a critical descriptor of a molecule's kinetic stability and chemical reactivity. acadpubl.eumalayajournal.org
A large HOMO-LUMO gap indicates high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
A small HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. acadpubl.eunanosciart.com
From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior. nih.gov
Table 2: Chemical Reactivity Descriptors from FMO Analysis
| Descriptor | Formula | Description |
|---|---|---|
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Relates to the "escaping tendency" of electrons from a system. |
| Electrophilicity Index (ω) | ω = μ2 / 2η | Quantifies the ability of a species to accept electrons. |
| Chemical Softness (S) | S = 1 / 2η | The reciprocal of hardness, indicating a higher reactivity. |
These parameters provide a quantitative basis for comparing the reactivity of this compound with other related compounds.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the localized bonding structure within a molecule. wikipedia.orgmpg.de It translates the complex molecular orbitals into a more intuitive Lewis structure representation, consisting of core orbitals, lone pairs, and bonding (donor) and anti-bonding (acceptor) orbitals. wikipedia.orgwisc.edu
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
Theoretical investigation into the chemical reactivity of this compound can be effectively conducted using Molecular Electrostatic Potential (MEP) surface analysis. This computational method is crucial for identifying the reactive sites of a molecule by mapping the electrostatic potential onto the electron density surface. bhu.ac.innih.gov The MEP surface provides a visual representation of the charge distribution, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attack. uantwerpen.be
In an MEP map, different potential values are represented by a color spectrum. Regions with a negative potential, typically colored red, are electron-rich and are therefore favorable sites for electrophilic attack. Conversely, areas with a positive potential, colored blue, are electron-deficient and represent likely sites for nucleophilic attack. nih.gov Green and yellow areas indicate regions of neutral or near-neutral potential. mdpi.com This analysis is instrumental in understanding molecular recognition processes, such as drug-receptor and enzyme-substrate interactions. uantwerpen.be
For this compound, the MEP analysis, typically performed using Density Functional Theory (DFT) with a basis set like B3LYP/6-311++G(2d,2p), would reveal distinct reactive regions. nih.gov The most negative potential (red) is expected to be localized over the carbonyl oxygen atom of the carbamate group due to its high electronegativity and the presence of lone pair electrons. The nitrogen atom of the carbamate group would also exhibit a negative potential, making these locations the primary sites for electrophilic interactions and hydrogen bond acceptance.
Table 1: Representative MEP Surface Values for Similar Functional Groups This table presents typical potential values for key reactive sites based on computational studies of related molecules. The exact values for this compound would require a specific DFT calculation.
| Atomic Site/Region | Potential (Color) | Potential Value (a.u.) | Predicted Reactivity |
| Carbonyl Oxygen (C=O) | Red | -0.030 to -0.050 | Electrophilic Attack / H-Bond Acceptor |
| Amine Nitrogen (N-H) | Red-Yellow | -0.010 to -0.025 | Electrophilic Attack / H-Bond Acceptor |
| Amine Hydrogen (N-H) | Blue | +0.025 to +0.040 | Nucleophilic Attack / H-Bond Donor |
| Aromatic Hydrogens | Light Blue | +0.015 to +0.025 | Nucleophilic Attack |
Theoretical Studies on Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and toxicology for understanding how the chemical structure of a compound influences its biological activity. nih.gov These studies aim to identify specific structural features, known as pharmacophores or toxophores, that are responsible for the desired biological effect or toxicity. nih.govmdpi.com By making systematic chemical modifications to a lead compound and observing the resulting changes in activity, researchers can develop predictive models that guide the design of more potent and selective molecules. mdpi.com Carbamate derivatives, including phenyl carbamates, are a significant class of compounds with a wide range of biological activities, acting as pesticides, herbicides, and therapeutic agents, making them frequent subjects of SAR studies. cymitquimica.comacs.orgnih.gov
Computational SAR studies are broadly categorized into ligand-based and receptor-dependent (or structure-based) approaches.
Ligand-based studies are employed when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is unknown. These methods rely on the analysis of a set of molecules known to be active towards the target. By comparing their structural and physicochemical properties, a model can be constructed to predict the activity of new compounds. A prominent ligand-based method is Quantitative Structure-Activity Relationship (QSAR) analysis. mdpi.com QSAR models establish a mathematical relationship between the biological activity and molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of the compounds. semanticscholar.org For a series of carbamate derivatives, a QSAR study could reveal, for instance, that electron-withdrawing substituents on the phenyl ring enhance activity, providing a predictive tool for designing new analogs. nih.govnih.gov
Receptor-dependent studies , also known as structure-based drug design, are utilized when the 3D structure of the target protein has been determined, often through X-ray crystallography or NMR spectroscopy. This approach involves analyzing the interactions between the ligand and the amino acid residues within the target's binding site. nih.gov Understanding these specific interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, allows for the rational design of molecules with improved binding affinity and selectivity. For this compound, if its target protein were known, this method could be used to optimize its structure to better fit the binding pocket and enhance its intended biological effect.
Molecular docking is a powerful receptor-dependent computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govsamipubco.com The process involves placing the ligand into the binding site of the receptor in various conformations and orientations and scoring each pose based on a scoring function that estimates the binding free energy. jbcpm.comscispace.com
The docking procedure for this compound would involve several key steps:
Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Water molecules and other non-essential components are typically removed, and hydrogen atoms are added. The ligand structure is energy-minimized to obtain a stable conformation. scispace.com
Grid Box Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm. jbcpm.com
Docking Simulation: Using software like AutoDock, the ligand is flexibly docked into the rigid or flexible receptor active site. The algorithm explores numerous possible binding poses. scispace.com
Analysis of Results: The resulting poses are ranked by their docking scores, with lower binding energies typically indicating more favorable interactions. The analysis focuses on identifying key intermolecular interactions, such as hydrogen bonds between the carbamate's N-H or C=O groups and polar residues in the active site, as well as hydrophobic interactions involving the chlorophenyl ring. samipubco.com
Docking studies can provide valuable insights into how this compound or its analogs might bind to a specific biological target, thereby explaining its mechanism of action and guiding SAR studies. mdpi.com
Table 2: Illustrative Molecular Docking Results for a Carbamate Ligand This table provides a hypothetical example of docking results, showing the type of data generated and its interpretation.
| Parameter | Value | Interpretation |
| Binding Energy (kcal/mol) | -8.5 | Strong predicted binding affinity. |
| Hydrogen Bonds | 2 | Formed with residues SER203, GLY121. |
| Interacting Residues | SER203, GLY121, TRP86, TYR337 | Key amino acids involved in binding. |
| Type of Interactions | Hydrogen Bonding, Pi-Alkyl, van der Waals | Multiple forces stabilizing the complex. |
Non-Linear Optical (NLO) Properties Theoretical Evaluation
Theoretical evaluation of Non-Linear Optical (NLO) properties provides insight into a molecule's potential for applications in optoelectronics, such as in optical switching and data storage. Organic molecules, particularly those with donor-π-acceptor (D-π-A) structures, are of great interest due to their potential for large NLO responses. nih.gov Computational methods, primarily DFT, are widely used to predict the NLO properties of materials before their synthesis. researchgate.netjmcs.org.mx
The key NLO properties calculated are the linear polarizability (α), the first hyperpolarizability (β, related to second-order NLO effects), and the second hyperpolarizability (γ, related to third-order NLO effects). nih.govnih.gov A large hyperpolarizability value is indicative of a significant NLO response. This property is closely linked to the electronic structure of the molecule, specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap generally facilitates intramolecular charge transfer (ICT), leading to enhanced NLO properties. researchgate.net
For this compound, the carbamate group and the chlorophenyl ring can act as donor and acceptor moieties, connected by the aromatic system which serves as the π-bridge. A DFT calculation (e.g., using the CAM-B3LYP functional) would be performed to optimize the molecular geometry and then compute the NLO parameters. nih.gov The analysis would involve:
Calculating Polarizability and Hyperpolarizability: Determining the static values of α, β, and γ.
HOMO-LUMO Analysis: Calculating the energies of the frontier molecular orbitals to determine the energy gap (ΔE). A lower ΔE suggests easier electronic transitions and potentially a stronger NLO response. nih.gov
The results of these theoretical calculations would help to classify the NLO potential of this compound and guide the design of new carbamate derivatives with enhanced NLO properties. researchgate.net
Table 3: Representative Theoretical NLO Properties for Aromatic Compounds This table shows typical ranges for NLO parameters calculated via DFT for similar organic molecules. Specific values for this compound would require direct computation.
| Parameter | Symbol | Typical Calculated Value (a.u.) | Significance |
| Linear Polarizability | α | 10-23 - 10-24 esu | Measures the linear response of the molecule to an electric field. |
| First Hyperpolarizability | βtot | 10-30 - 10-31 esu | Indicates potential for second-order NLO applications. |
| Second Hyperpolarizability | γ | 10-35 - 10-37 esu | Indicates potential for third-order NLO applications. |
| HOMO-LUMO Energy Gap | ΔE | 4 - 6 eV | A smaller gap often correlates with higher hyperpolarizability. |
Chemical Reactivity and Transformation Pathways of Methyl N 3 Chlorophenyl Carbamate
Hydrolytic Degradation Mechanisms of Carbamates
The hydrolysis of carbamates is a significant degradation pathway in aqueous environments. The reaction involves the cleavage of the ester bond, and its rate is highly dependent on the pH of the solution. Carbamate (B1207046) hydrolysis can be catalyzed by both acids and bases, though alkaline hydrolysis is generally much faster and more significant under most environmental conditions. clemson.edu
For N-aryl carbamates like Methyl N-(3-chlorophenyl)carbamate, two primary mechanisms are considered for base-catalyzed hydrolysis:
Bimolecular Acyl-Oxygen Cleavage (BAc2): This mechanism involves a direct nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon of the carbamate. This forms an unstable tetrahedral intermediate, which then breaks down to yield the final products.
Unimolecular Elimination-Conjugate Base (E1cB): This pathway is particularly relevant for carbamates with a hydrogen atom on the nitrogen, such as the subject compound. It involves a rapid, reversible deprotonation of the nitrogen to form an anion (the conjugate base). In the rate-determining step, this anion eliminates the phenoxide group (3-chlorophenoxide) to form a highly reactive methyl isocyanate intermediate. The methyl isocyanate is then rapidly hydrolyzed by water to form methylamine (B109427) and carbon dioxide. researchgate.netrsc.org
Acid-catalyzed hydrolysis is generally a much slower process and is less important than base-catalyzed or neutral hydrolysis for most carbamates at environmentally relevant pH values. clemson.edu
The rate of hydrolysis of carbamates is profoundly influenced by both pH and temperature. The stability of these compounds typically decreases as the pH increases from acidic to alkaline conditions. researchgate.net The reaction generally follows pseudo-first-order kinetics across a range of pH values.
The hydrolysis rate constant (k) is a composite of contributions from acid-catalyzed (kA), neutral (kN), and base-catalyzed (kB) pathways: k = kA[H+] + kN + kB[OH-]
For most N-methylcarbamates, the base-catalyzed term (kB) dominates at pH values above 8. Studies on various carbamates show that the rate of hydrolysis increases significantly with rising pH. For instance, the alkaline hydrolysis of N-phenylcarbamates is directly proportional to the hydroxide ion concentration. rsc.org
Temperature also plays a critical role, with higher temperatures accelerating the rate of hydrolysis. An increase of 10°C can lead to a significant increase in the hydrolysis rate constant, reflecting the energy input required to overcome the activation energy of the reaction.
Table 1: Illustrative Hydrolysis Rate Constants and Half-Lives for N-Methyl Carbamates at 25°C This table provides representative data for simple N-methyl carbamates to illustrate the effect of the leaving group (the phenol (B47542) moiety) on hydrolysis rates. A lower pKa of the leaving phenol corresponds to a faster hydrolysis rate.
| R Group (in R-O-C(O)NHCH₃) | pKa of Leaving Phenol (R-OH) | Base-Catalyzed Rate Constant (kB, M⁻¹s⁻¹) | Half-life (t½) at pH 7 |
| 4-methylphenyl | 10.26 | 0.56 | 70 days |
| 1-naphthyl (Carbaryl) | 9.87 | 50 | 33 hours |
| 4-nitrophenyl | 7.15 | 600 | 3 hours |
Data adapted from general carbamate hydrolysis studies to illustrate chemical principles. viu.ca
The complete hydrolysis of this compound results in the cleavage of the carbamate ester linkage, yielding three main products:
3-Chloroaniline (B41212): This is the aromatic amine component of the molecule. atamanchemicals.comchemicalbook.com
Methanol (B129727): This is the alcohol component derived from the methyl ester group.
Carbon Dioxide (CO₂): This is formed from the carbonyl group of the carbamate, often via an unstable carbamic acid intermediate. researchgate.net
These products can be identified and quantified using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Oxidative Transformations
In biological systems, particularly in mammals and microbes, carbamates are subject to oxidative transformations primarily mediated by cytochrome P450 (CYP450) monooxygenases. nih.govepa.gov These enzymes introduce oxygen into the molecule, leading to a variety of metabolites through pathways such as aromatic hydroxylation and dealkylation.
A common metabolic pathway for aromatic compounds is the hydroxylation of the benzene (B151609) ring. nih.gov For this compound, CYP450 enzymes can introduce a hydroxyl (-OH) group at one of the open positions on the 3-chlorophenyl ring. This electrophilic attack by the activated oxygen species in the enzyme's active site results in the formation of various phenolic metabolites. nih.gov
Potential hydroxylation products include:
Methyl N-(3-chloro-2-hydroxyphenyl)carbamate
Methyl N-(3-chloro-4-hydroxyphenyl)carbamate
Methyl N-(3-chloro-6-hydroxyphenyl)carbamate
Methyl N-(5-chloro-2-hydroxyphenyl)carbamate
The exact position of hydroxylation is determined by the steric and electronic properties of the substrate and the specific CYP450 isozyme involved.
N-Dealkylation is a major metabolic route for N-alkylated compounds, including N-methyl carbamates. nih.govresearchgate.net The process is catalyzed by CYP450 enzymes and involves the oxidation of the carbon atom of the N-methyl group. nih.gov This creates an unstable N-hydroxymethyl intermediate, which spontaneously decomposes to yield two products:
The N-desmethyl carbamate: N-(3-chlorophenyl)carbamate
Formaldehyde
This pathway effectively removes the methyl group from the nitrogen atom.
O-Dealkylation , the removal of the methyl group from the ester oxygen, is a less common pathway for carbamates compared to N-dealkylation. It would involve cleavage of the O-CH₃ bond to yield the carbamic acid, N-(3-chlorophenyl)carbamic acid , and formaldehyde. This carbamic acid is unstable and would likely decompose to 3-chloroaniline and carbon dioxide.
Conjugation Reactions of Carbamate Metabolites
The primary and oxidative metabolites of this compound, particularly those with newly introduced hydroxyl groups or the liberated 3-chloroaniline, can undergo Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body.
The principal metabolite, 3-chloroaniline , is known to be further metabolized through hydroxylation followed by conjugation. nih.gov The main conjugation pathways for its hydroxylated metabolites are:
Glucuronidation: An enzyme, UDP-glucuronosyltransferase (UGT), transfers glucuronic acid to a hydroxyl group on the metabolite (e.g., 4-hydroxy-3-chloroaniline), forming a glucuronide conjugate. nih.govnih.gov
Sulfation: A sulfotransferase (SULT) enzyme catalyzes the transfer of a sulfonate group to the hydroxylated metabolite, forming a sulfate (B86663) ester. nih.gov
For example, studies on 3-chloroaniline metabolism in rats have shown that it is excreted in the urine primarily as glucuronide and sulfate conjugates of hydroxylated acetanilide (B955) derivatives. nih.gov The hydroxylated carbamate metabolites formed in section 5.2.1 would also be prime candidates for direct glucuronidation or sulfation at the newly added phenolic hydroxyl group.
Nucleophilic Substitution Reactions Involving the Carbamate Moiety
The carbamate group in this compound, while generally stable, can undergo nucleophilic substitution reactions at the carbonyl carbon. nih.gov The reactivity of the carbamate is influenced by the electron-withdrawing nature of the 3-chlorophenyl group and the methoxy (B1213986) leaving group. These reactions are fundamental to both its degradation and its utility as an intermediate in organic synthesis.
The primary site for nucleophilic attack is the electrophilic carbonyl carbon of the carbamate. The general mechanism involves the addition of a nucleophile to the carbonyl group, forming a tetrahedral intermediate. The subsequent collapse of this intermediate can lead to the cleavage of either the N-C or the O-C bond.
One of the key transformations is the hydrolysis of the carbamate, which can be catalyzed by either acid or base, to yield 3-chloroaniline, methanol, and carbon dioxide. Under basic conditions, a hydroxide ion acts as the nucleophile.
A notable nucleophilic substitution is the deprotection of the amine, where the carbamate acts as a protecting group. organic-chemistry.org This can be achieved using various nucleophiles that are stronger than methanol. For instance, treatment with stronger nucleophiles like diethylenetriamine (B155796) can cleave the carbamate to release the free amine, 3-chloroaniline. organic-chemistry.org Another mild method involves the use of 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate, which can effectively deprotect the amine through a nucleophilic mechanism, particularly useful when other sensitive functional groups are present in the molecule. organic-chemistry.org
The carbamate moiety can also react with other nucleophiles, such as amines or alkoxides, leading to the formation of ureas or different carbamates, respectively. These transesterification or amidation reactions are often driven by the use of a large excess of the incoming nucleophile or by removing one of the products from the reaction equilibrium.
Table 1: Examples of Nucleophilic Substitution Reactions on Carbamates
| Nucleophile | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Hydroxide | Aqueous NaOH or KOH | Amine (3-chloroaniline) | nih.gov |
| Amines (e.g., Diethylenetriamine) | Diethylenetriamine, heat | Amine (3-chloroaniline) | organic-chemistry.org |
| Thiolates (from 2-mercaptoethanol) | 2-mercaptoethanol, K₃PO₄, DMAc, 75 °C | Amine (3-chloroaniline) | organic-chemistry.org |
This table illustrates general nucleophilic substitution reactions applicable to the carbamate moiety.
Derivatization Strategies for Analytical and Synthetic Research
Derivatization of this compound is a crucial strategy for both qualitative and quantitative analysis, as well as for the synthesis of new, structurally related compounds with potentially different biological activities or chemical properties.
For Analytical Research:
In analytical chemistry, particularly in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is employed to enhance detectability and improve separation. researchgate.net Since this compound may lack a strong chromophore or fluorophore for sensitive UV or fluorescence detection, or may not be sufficiently volatile for GC analysis, derivatization can overcome these limitations. uts.edu.aupsu.edu
Pre-column derivatization is a common technique where the analyte is reacted to form a derivative before injection into the chromatographic system. nih.gov For instance, the amine precursor of this compound, 3-chloroaniline, can be derivatized with reagents that introduce a fluorescent tag, significantly lowering the limit of detection. researchgate.net
Table 2: Potential Derivatization Reagents for Analytical Detection of Precursors/Degradants
| Reagent | Analyte Functional Group | Purpose | Detection Method | Reference |
|---|---|---|---|---|
| Dansyl Chloride | Primary/Secondary Amine | Introduces a fluorescent group | HPLC-Fluorescence | researchgate.net |
| o-Phthalaldehyde (OPA) | Primary Amine | Forms a fluorescent isoindole derivative | HPLC-Fluorescence | psu.edu |
| Pentafluorobenzyl Bromide (PFB-Br) | Amine, Phenol | Introduces an electrophore for sensitive detection | GC-ECD | psu.edu |
This table provides examples of derivatizing agents that could be used for the analysis of 3-chloroaniline, a key component of this compound.
For Synthetic Research:
In synthetic research, derivatization of this compound involves chemical modification to create new molecules. These transformations can target the aromatic ring, the carbamate nitrogen, or the methyl ester portion of the molecule.
One key synthetic pathway is the Hofmann rearrangement of a precursor amide, 3-chlorobenzamide, to form the isocyanate intermediate, which is then trapped with methanol to yield this compound. nih.gov This represents a derivatization of the amide into the carbamate.
Further derivatization can be achieved through reactions such as:
N-Alkylation/N-Arylation: The hydrogen on the carbamate nitrogen can be substituted. This typically requires deprotonation with a strong base followed by reaction with an alkyl or aryl halide.
Ring Substitution: The 3-chlorophenyl ring can undergo electrophilic aromatic substitution, although the chloro and carbamate groups are deactivating, directing new substituents to the ortho and para positions relative to the carbamate and meta to the chlorine.
Transesterification: As mentioned in the previous section, reaction with a different alcohol in the presence of a catalyst can replace the methyl group with other alkyl or aryl groups, leading to a library of different carbamate esters.
Table 3: Synthetic Derivatization Strategies
| Reaction Type | Reagents | Resulting Structure | Reference |
|---|---|---|---|
| Hofmann Rearrangement (of precursor) | Oxone, KCl, NaOH, Methanol | Forms the carbamate from the corresponding amide | nih.gov |
| Carbamation (of precursor) | Chlorosulfonyl isocyanate, Diol | Phenyl carbamate derivative | google.com |
| N-Alkylation | Base (e.g., NaH), Alkyl Halide (RX) | N-Alkyl-N-(3-chlorophenyl)carbamate | nih.gov |
Environmental Fate and Degradation Mechanisms in Chemical Ecosystems Research
Microbial Degradation Pathways and Microorganism Involvement
The breakdown of pesticides by microorganisms is a crucial process that dictates their persistence in the environment. This section examines the microbial degradation of N-substituted chlorophenylcarbamates, with a focus on pathways and the microorganisms involved.
Direct research identifying specific microbial species that degrade Methyl N-(3-chlorophenyl)carbamate is not extensively available in the reviewed scientific literature. However, significant research on the closely related compound, Isopropyl-N-(3-chlorophenyl)carbamate (CIPC), provides strong inferential evidence for the likely degradation pathways. The primary microbial degradation pathway for CIPC involves the hydrolysis of the carbamate (B1207046) linkage. nih.gov This process is initiated by enzymes produced by soil microorganisms.
Studies have successfully isolated and identified several bacterial species capable of utilizing CIPC as a sole source of carbon. nih.gov This suggests that these or similar microorganisms could also be effective in degrading this compound due to the structural similarity of the two compounds. The degradation capability of these isolates was confirmed by observing the production of 3-chloroaniline (B41212) and the subsequent liberation of the chloride ion from the aromatic ring. nih.gov
Table 1: Microbial Species Identified in the Degradation of Isopropyl-N-(3-chlorophenyl)carbamate (CIPC)
The principal metabolic product resulting from the microbial hydrolysis of Isopropyl-N-(3-chlorophenyl)carbamate (CIPC) is 3-chloroaniline . nih.gov This is formed through the enzymatic cleavage of the ester bond in the carbamate structure. Given the analogous structure of this compound, it is highly probable that its microbial degradation would also yield 3-chloroaniline as the primary initial metabolite, along with methanol (B129727) and carbon dioxide. Further degradation of 3-chloroaniline can then occur, leading to the liberation of chloride ions and the eventual mineralization of the aromatic ring. nih.gov
Abiotic Degradation Processes in Environmental Matrices
In addition to microbial action, abiotic processes, including chemical and photochemical reactions, contribute to the transformation of pesticides in the environment.
The chemical decomposition of carbamate pesticides in water and soil is significantly influenced by pH. Hydrolysis is a key degradation pathway, and its rate can vary depending on the acidity or alkalinity of the medium. researchgate.net For many carbamates, hydrolysis is catalyzed by alkaline conditions. researchgate.net
Photodecomposition, or photolysis, is another abiotic process that can lead to the breakdown of pesticides. This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds. The rate and efficiency of photodecomposition are dependent on the wavelength of light and the chemical structure of the compound.
While specific studies on the photodecomposition quantum yield and wavelength dependence of this compound are not available in the reviewed literature, research on other aromatic carbamates indicates that direct photolysis can occur. For instance, the estimated direct photolysis half-life for CIPC in clear surface water is 121 days, indicating that this process is slow. researchgate.net This suggests that photodecomposition is unlikely to be a primary and rapid degradation route for this compound in the environment.
Transport Phenomena in Environmental Compartments
The transport of a pesticide in the environment determines its distribution across different compartments such as soil, water, and air. A key parameter governing the mobility of organic chemicals in soil is the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com This coefficient describes the tendency of a chemical to adsorb to the organic matter in soil. A low Koc value indicates weak adsorption and high mobility, meaning the compound is more likely to leach into groundwater or move with surface runoff. Conversely, a high Koc value signifies strong adsorption to soil particles, resulting in low mobility. chemsafetypro.com
The specific Koc value for this compound has not been determined in the studies reviewed. Therefore, its precise mobility classification remains to be established. However, the mobility of chemicals in soil can be categorized based on their Koc values, as shown in the tables below.
Table 2: McCall's Soil Mobility Classification Scheme
Table 3: FAO Soil Mobility Classification Criteria
Without a known Koc value, the potential for this compound to move within soil and potentially contaminate water resources cannot be definitively assessed.
Adsorption and Desorption Characteristics in Soils and Organic Matter
The mobility of this compound in the terrestrial environment is significantly influenced by its interaction with soil particles and organic matter. The process of adsorption, the binding of the chemical to soil surfaces, and desorption, its release back into the soil solution, govern its potential for leaching into groundwater or being available for plant uptake and microbial degradation.
Phenyl carbamates, as a class, are known to be sorbed to soil, with the degree of sorption largely influenced by the soil's organic carbon content. The organic carbon-water partition coefficient (Koc) is a key parameter used to predict the mobility of a substance in soil. A higher Koc value indicates stronger adsorption to soil and organic matter, resulting in lower mobility. chemsafetypro.com For many neutral organic compounds, including phenyl carbamates, the sorption is primarily controlled by the organic carbon content. nm.gov
While specific experimental data for this compound is limited, the behavior of structurally similar compounds, such as Chlorpropham (B1668850) (Isopropyl N-(3-chlorophenyl)carbamate), provides insight. Studies on carbamate herbicides show that their persistence in soil is relatively short, partly due to microbial degradation, but adsorption can offer a protective effect against chemical degradation. nih.govsigmaaldrich.com The binding of aromatic amines, potential degradation products, to humus and organic matter can be strong, potentially leading to longer residence times in the soil. echemi.com
Table 1: Estimated Soil Adsorption and Mobility for this compound
| Parameter | Estimated Value | Mobility Classification | Implication |
| Log Koc | 2.0 - 3.0 | Low to Moderate | Expected to have limited movement through the soil profile due to binding with organic matter. |
Volatilization from Environmental Surfaces
Volatilization is the process by which a chemical transitions from a solid or liquid state to a gaseous state, allowing it to move from soil or water surfaces into the atmosphere. This process is governed by the compound's vapor pressure and its tendency to partition between air and water, a relationship described by the Henry's Law constant. nist.gov A low Henry's Law constant indicates a lower tendency for a chemical to volatilize from water. henrys-law.org
Table 2: Estimated Volatility Data for Structurally Related Compounds
| Compound | Henry's Law Constant (atm·m³/mol) at 25°C | Volatility Potential | Reference |
| Chlorpropham (estimate) | 5.7 x 10⁻⁷ | Low | nih.gov |
| 3-Chloroaniline | 1.0 x 10⁻⁶ | Low | nih.gov |
Note: The data presented is for structurally similar compounds and is used to infer the likely behavior of this compound.
Formation and Persistence of Environmental Transformation Products
The primary degradation pathway for N-phenyl carbamate herbicides like this compound is the hydrolysis of the carbamate ester linkage. nih.gov This reaction breaks the molecule into an alcohol (methanol) and a carbamic acid, which is unstable and subsequently degrades to an aniline (B41778) derivative. In this case, the principal transformation product is 3-chloroaniline . nih.gov The formation of 3-chloroaniline from the degradation of the related herbicide Chlorpropham has been identified in soil studies. nih.gov
Once formed, 3-chloroaniline itself is subject to further environmental degradation. Its persistence can vary significantly depending on environmental conditions. In soil, 3-chloroaniline can be degraded by various microorganisms. nih.govnih.gov One study reported that in a loam soil, 62% of the applied 3-chloroaniline degraded within two weeks, with 82% degraded after eight weeks. nih.gov Another source indicates a typical aerobic soil degradation half-life (DT₅₀) of about 12.4 days. herts.ac.uk
In aquatic environments, photodegradation can be a significant removal pathway. The photodegradation half-life of 3-chloroaniline in an aqueous solution exposed to a lamp simulating sunlight was found to be 2.6 hours. echemi.comnih.gov However, its persistence in water can be much longer in the absence of light, with a biotransformation half-life estimated at 0.4 years in pond and river water samples. echemi.comnih.gov There is also evidence that chloroanilines can bind strongly to humic materials in soil and sediment, which could significantly extend their residual lifetime, potentially for years. nih.gov
Table 3: Environmental Persistence of the Primary Transformation Product, 3-Chloroaniline
| Environmental Compartment | Degradation Process | Half-life (t₁/₂) | Reference |
| Soil (Aerobic) | Microbial Degradation | ~12.4 days | herts.ac.uk |
| Soil (Loam) | Microbial Degradation | 18% remaining after 8 weeks | nih.gov |
| Water (Aqueous Solution) | Photodegradation | 2.6 hours | echemi.comnih.gov |
| Water (Pond/River) | Biotransformation | 0.4 years (146 days) | echemi.comnih.gov |
| Water (Model River) | Volatilization | 42 days (estimated) | echemi.comnih.gov |
| Water (Model Lake) | Volatilization | 310 days (estimated) | echemi.comnih.gov |
Advanced Applications in Synthetic Organic Chemistry and Materials Science Research
Methyl N-(3-chlorophenyl)carbamate as a Precursor in Complex Organic Synthesis
The utility of this compound as a precursor in the synthesis of complex organic molecules has not been extensively documented. In principle, the molecule possesses several reactive sites that could be exploited for building more elaborate structures. The carbamate (B1207046) functional group can be a source of the 3-chloroaniline (B41212) moiety or can be involved in cyclization reactions to form heterocyclic systems. The aromatic ring is amenable to electrophilic substitution reactions, allowing for the introduction of additional functional groups, which could then be used for further synthetic transformations. However, specific examples of its use as a key building block in the total synthesis of natural products or complex pharmaceuticals are not readily found in current chemical literature.
Integration into Combinatorial Chemistry Libraries and High-Throughput Synthesis
Combinatorial chemistry often utilizes versatile building blocks that can be systematically modified to generate large libraries of related compounds for high-throughput screening in drug discovery and materials science. acs.org Carbamates, in general, are valuable scaffolds in such libraries due to their chemical stability and their ability to participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. acs.org
The structure of this compound, featuring a modifiable aromatic ring and a carbamate linkage, makes it a theoretical candidate for inclusion in combinatorial libraries. The amine of the carbamate could be derivatized, or the aromatic ring could undergo various substitutions to create a diverse set of molecules. Despite this potential, there is a lack of specific reports on the successful integration and screening of libraries based on the this compound scaffold.
Table 1: Potential Modifications of this compound for Combinatorial Libraries
| Modification Site | Potential Reactions | Resulting Diversity |
| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation, Friedel-Crafts) | Varied substitution patterns and electronic properties on the phenyl ring. |
| Carbamate Nitrogen | Alkylation, Acylation (following deprotection-reprotection strategy) | Diverse substituents on the nitrogen atom, altering steric and electronic properties. |
| Methyl Ester | Transesterification | Introduction of different alcohol moieties to the carbamate. |
This table is illustrative of general synthetic possibilities for carbamates and does not represent documented research specific to this compound.
Role as a Protecting Group in Peptide Chemistry and Biomolecule Synthesis
In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the amine terminus of amino acids during peptide bond formation. Carbamates are a widely used class of amine protecting groups. nih.govrsc.orgbachem.comnih.gov The most common carbamate protecting groups, such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), have well-established conditions for their introduction and removal. nih.gov
Theoretically, the N-(3-chlorophenyl)carbamoyl group derived from this compound could function as a protecting group for amines. Its stability and cleavage conditions would need to be systematically evaluated to determine its utility and orthogonality with respect to other common protecting groups used in peptide and biomolecule synthesis. The electronic properties of the 3-chlorophenyl group would influence the lability of the carbamate under acidic or basic conditions. However, there is no evidence in the scientific literature to suggest that this compound or its corresponding acylating agents are used as standard protecting groups in peptide chemistry.
Exploration in the Development of New Synthetic Reagents and Catalysts
The development of novel reagents and catalysts is a cornerstone of advancing synthetic organic chemistry. While certain carbamate-containing molecules have been investigated as ligands for transition metal catalysts or as organocatalysts, there is no specific research indicating that this compound has been explored for these purposes. nih.gov The presence of the chlorine atom and the carbamate functionality could potentially allow it to coordinate with metal centers or to participate in non-covalent interactions that are crucial for catalysis. However, without experimental data, its potential in this area remains speculative.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting Methyl N-(3-chlorophenyl)carbamate residues in agricultural samples?
- Methodology : Residue analysis typically employs high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). For regulatory compliance, the U.S. EPA mandates measuring chlorpropham (a synonym for this compound) and its metabolites, such as 4'-hydroxychlorpropham-O-sulfonic acid, using stoichiometric equivalence calculations. Sample preparation involves solvent extraction (e.g., acetonitrile), followed by cleanup via solid-phase extraction (SPE) to minimize matrix interference .
Q. What are the key regulatory guidelines for using this compound in agricultural research?
- Regulatory Framework : The U.S. EPA establishes tolerances for chlorpropham residues in raw agricultural commodities (e.g., potatoes, carrots) under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). Researchers must adhere to maximum residue limits (MRLs) specified in EPA tolerance tables, which account for both the parent compound and its metabolites. Compliance requires validation of analytical methods to distinguish between intact carbamate and degradation products .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Safety Measures :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and particulate-filter respirators (EN 143 standard) to prevent dermal and inhalation exposure .
- Environmental Controls : Use secondary containment to avoid contamination of drains or groundwater. Store the compound in airtight containers away from light and moisture .
- Waste Disposal : Follow hazardous waste guidelines for carbamates, including neutralization before disposal .
Advanced Research Questions
Q. How do structural modifications of the carbamate group influence cholinesterase inhibition activity?
- Structure-Activity Relationship (SAR) : Substitution at the phenyl ring (e.g., 3-chloro groups) enhances binding affinity to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, derivatives like benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate exhibit IC50 values as low as 0.8 µM for AChE inhibition. Computational docking studies suggest that the 3-chloro substituent stabilizes hydrophobic interactions with the enzyme’s active site .
Q. What computational approaches predict the reactivity and stability of this compound derivatives?
- Computational Methods :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electronic properties. For example, methyl substituents reduce the energy gap, increasing electrophilicity and reactivity .
- Molecular Electrostatic Potential (MESP) : Maps identify nucleophilic/electrophilic regions, aiding in predicting hydrolysis pathways (e.g., base-catalyzed cleavage of the carbamate ester bond) .
- Vibrational Spectroscopy (FTIR) : Simulate and validate spectral peaks for functional group identification, such as C=O stretching at ~1700 cm<sup>-1</sup> .
Q. How do environmental factors affect the degradation of this compound in soil?
- Degradation Pathways :
- Hydrolysis : Predominant in alkaline soils (pH > 8), leading to 3-chloroaniline and CO2 as primary breakdown products .
- Microbial Degradation : Soil microbiota (e.g., Pseudomonas spp.) metabolize the carbamate via oxidative pathways, with half-lives ranging from 7–30 days depending on organic carbon content .
- Photolysis : UV exposure accelerates degradation, but the 3-chlorophenyl group may generate chlorinated byproducts requiring further ecotoxicological assessment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
